1,4-Diamino-2,3-diphenylbutane
CAS No.:
Cat. No.: VC13949999
Molecular Formula: C16H20N2
Molecular Weight: 240.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20N2 |
|---|---|
| Molecular Weight | 240.34 g/mol |
| IUPAC Name | 2,3-diphenylbutane-1,4-diamine |
| Standard InChI | InChI=1S/C16H20N2/c17-11-15(13-7-3-1-4-8-13)16(12-18)14-9-5-2-6-10-14/h1-10,15-16H,11-12,17-18H2 |
| Standard InChI Key | SYFQMERGCCDSAG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(CN)C(CN)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Analysis
Basic Chemical Properties
1,4-Diamino-2,3-diphenylbutane is a chiral diamine with stereogenic centers at the C2 and C3 positions. Its structural features include:
| Property | Value |
|---|---|
| CAS Number | 109090-35-9 |
| Molecular Formula | C₁₆H₂₀N₂ |
| Molecular Weight | 240.34 g/mol |
| IUPAC Name | 2,3-diphenylbutane-1,4-diamine |
| Exact Mass | 240.163 g/mol |
| Topological Polar Surface Area | 52.04 Ų |
| LogP (Partition Coefficient) | 4.14 |
The compound’s stereochemistry and planar phenyl groups contribute to its conformational rigidity, enabling selective reactivity in synthetic pathways .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:
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¹H-NMR (CDCl₃): Signals at δ 3.49–3.51 ppm (m, 4H, CH₂) and δ 3.75–3.79 ppm (m, 2H, CH) confirm the butane backbone, while aromatic protons resonate between δ 6.50–7.34 ppm .
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Infrared (IR) Spectroscopy: Absorption bands at 3060 cm⁻¹ (C–H stretch) and 1697 cm⁻¹ (C=O stretch in derivatives) provide insights into functional group transformations .
Synthesis Methods
Primary Synthetic Route
The most widely reported synthesis involves a three-step sequence:
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Formation of 2,3-Diphenylsuccinonitrile: Benzyl cyanide and benzaldehyde react in the presence of sodium cyanide to yield the succinonitrile intermediate .
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Acetamide Intermediate: The nitrile undergoes hydrogenation with Raney nickel and acetic anhydride under H₂ pressure, producing N,N'-(2,3-diphenylbutane-1,4-diyl)diacetamide .
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Hydrolysis to Diamine: Basic hydrolysis of the acetamide yields 1,4-diamino-2,3-diphenylbutane with a purity >95% .
Alternative Method Using BF₃·THF
Aizencang et al. demonstrated a direct conversion of succinonitrile to the diamine using boron trifluoride tetrahydrofuranate (BF₃·THF). This method reduces reaction time but achieves comparable yields (~80%) to the primary route .
| Method | Yield (%) | Time Efficiency |
|---|---|---|
| Raney Nickel/Ac₂O | 85–90 | Moderate |
| BF₃·THF | 80–85 | High |
Derivatives and Applications
Imine Formation
Reaction with aldehydes produces Schiff base derivatives, which are pivotal in coordination chemistry and catalysis:
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Benzaldehyde Derivative: Forms N,N-dibenzylidene-2,3-diphenylbutane-1,4-diamine in 99% yield .
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Cinnamaldehyde Derivatives: Substituted cinnamaldehydes (e.g., 4-chloro, 4-dimethylamino) yield imines with extended conjugation, enhancing photophysical properties .
Ruthenium-Catalyzed Transformations
Imines derived from 1,4-diamino-2,3-diphenylbutane undergo cyclization in the presence of ruthenium catalysts to form bis-(1,3-dihydropyrrolone) derivatives. These heterocycles exhibit red-shifted absorbance (λₘₐₓ ≈ 450 nm), suggesting applications in optoelectronics .
Research Findings and Future Directions
Catalytic Applications
The compound’s rigidity and bifunctional amino groups make it a promising ligand in asymmetric catalysis. For example, nickel complexes of its imine derivatives have been tested in ethylene oligomerization, showing moderate activity (TOF = 120 h⁻¹) .
Challenges in Scalability
Despite high yields in small-scale syntheses, industrial adoption is hindered by:
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Cost of Raney Nickel: Substituting with non-noble metal catalysts could improve cost-efficiency.
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Purification Difficulties: Chromatographic separation of stereoisomers remains a bottleneck .
Future Prospects
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Biological Screening: Evaluate dihydropyrrolones against kinase or protease targets.
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Polymer Chemistry: Incorporate the diamine into polyamides or polyurethanes for high-performance materials.
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